

# An In-depth Technical Guide to 2,5-Diiodo-4-methyl-1H-imidazole

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## Compound of Interest

Compound Name: 2,5-Diiodo-4-methyl-1H-imidazole

Cat. No.: B115368

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CAS Number: 149510-85-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Diiodo-4-methyl-1H-imidazole**, a halogenated heterocyclic compound. Due to the limited availability of public data for this specific molecule, this guide combines reported information with data extrapolated from closely related compounds and general principles of imidazole chemistry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

## Chemical and Physical Properties

Quantitative data for **2,5-Diiodo-4-methyl-1H-imidazole** is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted data for the target compound, alongside data for the related compound 4,5-Diiodo-2-methyl-1H-imidazole for comparison.

Property	2,5-Diiodo-4-methyl-1H-imidazole	4,5-Diiodo-2-methyl-1H-imidazole
CAS Number	149510-85-0	73746-44-8
Molecular Formula	C <sub>4</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub> <a href="#">[1]</a>	C <sub>4</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub> <a href="#">[2]</a>
Molecular Weight	333.90 g/mol <a href="#">[1]</a> <a href="#">[2]</a>	333.90 g/mol <a href="#">[2]</a>
Appearance	Powder (predicted) <a href="#">[1]</a>	Solid <a href="#">[2]</a>
Purity	≥98% (as offered by suppliers) <a href="#">[1]</a>	Not specified
Storage Conditions	Keep in a dry and ventilated place <a href="#">[1]</a>	Not specified

## Synthesis and Reactivity

A detailed experimental protocol for the synthesis of **2,5-Diiodo-4-methyl-1H-imidazole** is not explicitly published. However, based on established methods for the iodination of imidazoles, a plausible synthetic route starting from 4-methylimidazole can be proposed. The direct iodination of imidazole and its derivatives using molecular iodine in the presence of a base is a common method for producing iodo-substituted imidazoles.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Proposed Experimental Protocol for Synthesis

Reaction: Iodination of 4-methylimidazole

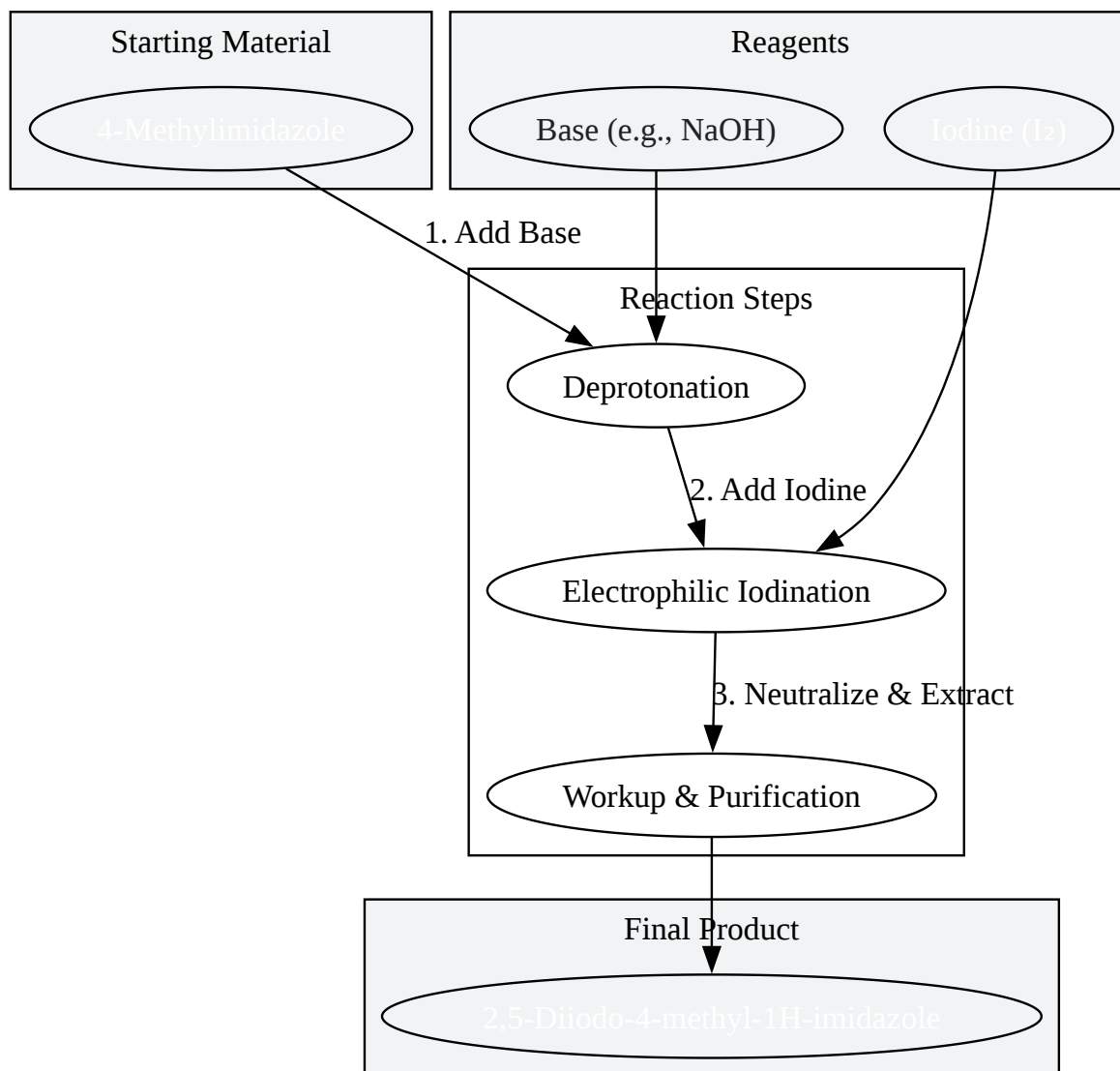
Materials:

- 4-methylimidazole
- Iodine (I<sub>2</sub>)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[\[3\]](#)
- Tetrahydrofuran (THF) or other suitable solvent[\[4\]](#)
- Water

- Ethyl acetate for extraction and purification
- Glacial acetic acid for neutralization (optional)

Procedure:

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 4-methylimidazole in an aqueous solution of sodium hydroxide or potassium hydroxide. The base deprotonates the imidazole, making it more susceptible to electrophilic attack.
- In a separate flask, dissolve elemental iodine in a suitable organic solvent like tetrahydrofuran (THF).<sup>[4]</sup>
- Cool the imidazole solution in an ice bath.
- Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture to a pH of 7-8 with an acid such as glacial acetic acid.<sup>[4]</sup>
- If a precipitate forms, it can be collected by filtration. The aqueous layer can be extracted with an organic solvent like ethyl acetate to recover any dissolved product.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- The crude **2,5-Diiodo-4-methyl-1H-imidazole** can be purified by recrystallization from a suitable solvent or by column chromatography.



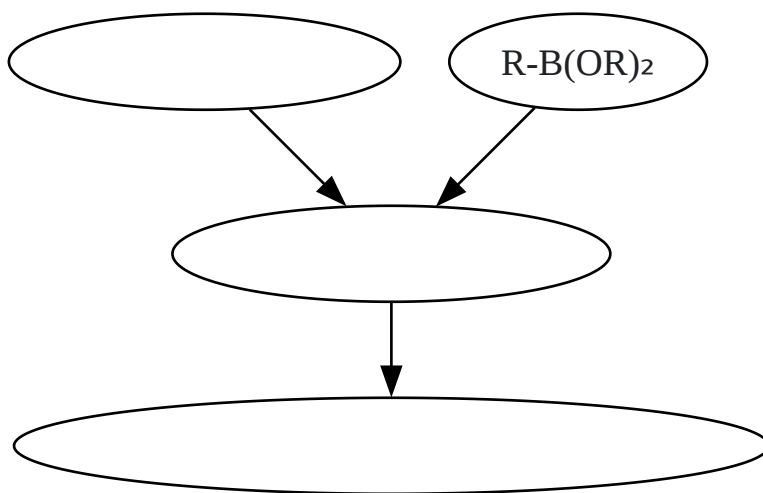
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## Reactivity in Cross-Coupling Reactions

Diidoimidazoles are valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup> These reactions allow for the formation of new carbon-carbon bonds at the positions of the iodine atoms, enabling the synthesis of more complex molecules. The two iodine atoms in

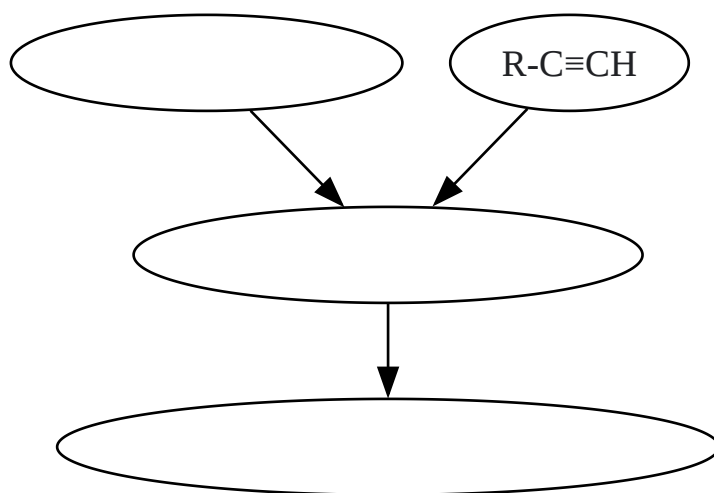
**2,5-Diiodo-4-methyl-1H-imidazole** can potentially be functionalized sequentially, offering a pathway to dissymmetric substitution.

Suzuki-Miyaura Coupling: This reaction couples the diiodoimidazole with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.<sup>[10][11][12][13]</sup>



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Sonogashira Coupling: This reaction involves the coupling of the diiodoimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted imidazole.<sup>[7][9][14][15][16]</sup>



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## Spectral Data

No experimentally determined spectral data for **2,5-Diiodo-4-methyl-1H-imidazole** is publicly available. Chemical suppliers such as BLDpharm claim to possess NMR, HPLC, and LC-MS data, but these are not directly accessible through public databases.<sup>[17]</sup> Researchers are advised to request a Certificate of Analysis from the supplier for detailed spectral information.

## Biological Activity and Applications in Drug Development

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of **2,5-Diiodo-4-methyl-1H-imidazole**.

However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals.<sup>[18][19][20]</sup> The introduction of iodine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity and ability to form halogen bonds, which can be crucial for target binding.<sup>[21]</sup>

The primary utility of **2,5-Diiodo-4-methyl-1H-imidazole** in drug development is likely as a versatile building block. Its diiodo-substitution allows for the regioselective introduction of various functional groups through cross-coupling reactions, enabling the rapid generation of libraries of diverse imidazole derivatives for biological screening.<sup>[8][22]</sup>

## Safety Information

Specific safety and handling information for **2,5-Diiodo-4-methyl-1H-imidazole** is not detailed in public safety data sheets. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

## Conclusion

**2,5-Diiodo-4-methyl-1H-imidazole** is a potentially valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reasonably extrapolated from known methods for imidazole iodination. Its true potential lies in its utility as a scaffold for the creation of diverse molecular architectures

through modern cross-coupling chemistry, which is a cornerstone of contemporary drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

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